

An In-depth Technical Guide on the Synthesis and Characterization of Lidocaine

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Compound of Interest

Compound Name: *Leucinocaine*

Cat. No.: *B1674793*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and class-Ib antiarrhythmic drug, is a cornerstone of modern medicine.^{[1][2]} Its efficacy in blocking nerve impulses has made it an indispensable tool in various clinical procedures.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis and characterization of Lidocaine, offering detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and synthesis workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Synthesis of Lidocaine

The synthesis of Lidocaine is typically achieved through a two-step process.^[3] The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate, α -chloro-2,6-dimethylacetanilide. The subsequent step is a nucleophilic substitution reaction where the intermediate is treated with diethylamine to yield Lidocaine.

Experimental Protocols

Step 1: Synthesis of α -Chloro-2,6-dimethylacetanilide

This procedure involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate.

- Materials:
 - 2,6-dimethylaniline (3.0 mL)
 - Glacial acetic acid (15 mL)
 - Chloroacetyl chloride (2.0 mL)
 - 0.333 M Aqueous sodium acetate solution (25 mL)
 - Cold distilled water
- Procedure:
 - In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.
 - To this solution, add 2.0 mL of chloroacetyl chloride.
 - Add 25 mL of 0.333 M aqueous sodium acetate solution to the reaction mixture.
 - Cool the mixture in an ice bath to facilitate the precipitation of the product.
 - Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold distilled water.
 - The resulting product, α -chloro-2,6-dimethylacetanilide, is then dried.

Step 2: Synthesis of Lidocaine

The second step involves the reaction of the previously synthesized α -chloro-2,6-dimethylacetanilide with diethylamine.

- Materials:
 - α -chloro-2,6-dimethylacetanilide (from Step 1)
 - Toluene (25 mL)

- Diethylamine (7.5 mL)
- Distilled water
- 3 M Hydrochloric acid
- 3 M Sodium hydroxide
- Procedure:
 - In a 50-mL round-bottomed flask, add the dried α -chloro-2,6-dimethylacetanilide, 25 mL of toluene, and 7.5 mL of diethylamine.
 - Reflux the mixture for 90 minutes.
 - After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer with three 50 mL portions of distilled water.
 - Extract the organic layer with two 20 mL portions of 3 M HCl.
 - Combine the aqueous extracts and cool in an ice bath.
 - Make the solution strongly basic by adding 3 M NaOH.
 - Extract the aqueous layer with two portions of an organic solvent like pentane or ether.
 - The organic layers are combined, dried over an anhydrous salt, and the solvent is evaporated to yield crude Lidocaine.
 - The crude product can be further purified by recrystallization.

Characterization of Lidocaine

A battery of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized Lidocaine. These include spectroscopic methods and chromatographic analysis.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₂ N ₂ O	
Molecular Weight	234.34 g/mol	
Melting Point	66-69 °C	
pKa	7.9	
Solubility	Very soluble in alcohol and chloroform; sparingly soluble in water.	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.92	s	1H	NH
7.09	m	3H	Ar-H
3.22	s	2H	CO-CH ₂ -N
2.68	q	4H	N-(CH ₂ -CH ₃) ₂
2.23	s	6H	Ar-CH ₃

| 1.13 | t | 6H | N-(CH₂-CH₃)₂ |

- ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppm	Assignment
170.1	C=O
135.4	Ar-C (quaternary)
133.7	Ar-C (quaternary)
128.2	Ar-CH
127.5	Ar-CH
57.5	CO-CH ₂ -N
50.7	N-(CH ₂ -CH ₃) ₂
18.6	Ar-CH ₃

| 12.6 | N-(CH₂-CH₃)₂ |

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
3450, 3383	N-H stretching	
~3000	C-H stretching (aromatic and aliphatic)	
1655	C=O stretching (amide I)	
~1540	N-H bending (amide II)	

Mass Spectrometry (MS)

m/z	Interpretation	Reference
235	[M+H] ⁺ (monoprotonated molecule)	
86	[CH ₂ N(CH ₂ CH ₃) ₂] ⁺ (base peak)	

Chromatographic Data

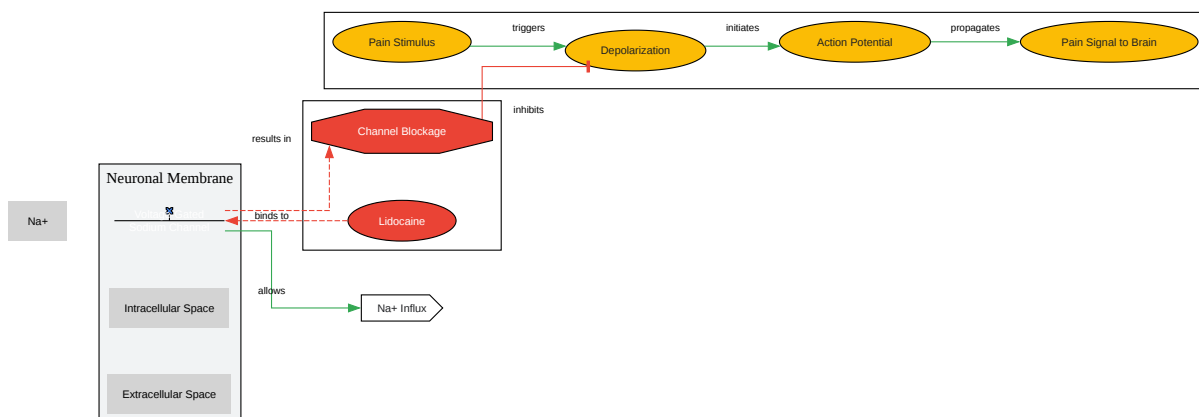
High-Performance Liquid Chromatography (HPLC)

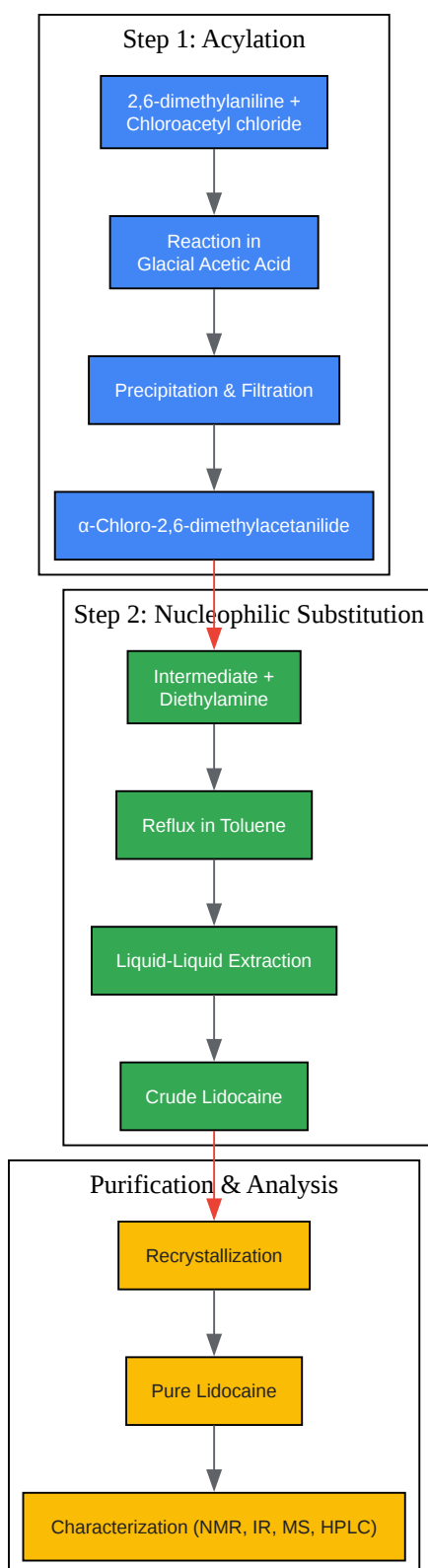
Parameter	Value	Reference
Column	C18 reversed-phase	
Mobile Phase	Acetonitrile: 0.05 M sodium phosphate buffer (pH 6.0) (35:65) with 0.05% diethylamine	
Flow Rate	1.0 mL/min	
Detection	UV at 210 nm	
Retention Time	~7.9 min	
Linearity Range	1.25 - 25.0 µg/mL	
Limit of Quantification (LOQ)	0.25 µg/mL	
Recovery	96% - 100%	

Mechanism of Action and Experimental Workflows

Signaling Pathway of Lidocaine

Lidocaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockage prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.





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References

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